molecular formula C11H18BrNO2 B2683131 tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2002785-62-6

tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2683131
CAS No.: 2002785-62-6
M. Wt: 276.174
InChI Key: HDWRWDVFFQWEHG-UHFFFAOYSA-N
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Description

tert-Butyl 1-(bromomethyl)-2-azabicyclo[211]hexane-2-carboxylate is a bicyclic compound featuring a bromomethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a [2+2] cycloaddition reaction involving a suitable diene and a nitroolefin, followed by reduction and cyclization steps.

    Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a bromination reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation of the bromomethyl group can yield aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃).

    Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

Major Products

    Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: Products include alcohols and amines.

    Oxidation: Products include aldehydes and carboxylic acids.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate serves as a versatile intermediate for the construction of complex molecules. Its unique bicyclic structure can be exploited in the synthesis of natural products and pharmaceuticals.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. Its derivatives could be explored for antimicrobial, antiviral, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid bicyclic structure.

Mechanism of Action

The mechanism by which tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond and releasing a bromide ion. The bicyclic structure can also interact with biological targets, potentially inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-(chloromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Contains a hydroxymethyl group, making it more hydrophilic.

    tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: Features an aminomethyl group, which can engage in different types of chemical reactions.

Uniqueness

tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to the presence of the bromomethyl group, which is a good leaving group in substitution reactions, making it a valuable intermediate in organic synthesis. Its rigid bicyclic structure also imparts distinct steric and electronic properties that can be leveraged in the design of new molecules.

Properties

IUPAC Name

tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-6-8-4-11(13,5-8)7-12/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWRWDVFFQWEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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